ethyl (Z)-3-(carbamoylamino)but-2-enoate

Description

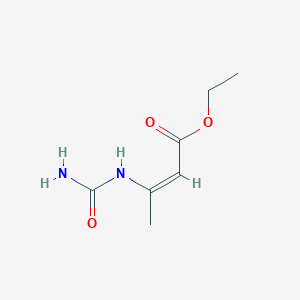

Ethyl (Z)-3-(carbamoylamino)but-2-enoate is a substituted enamine ester characterized by a carbamoylamino (-NH-CONH₂) group at the β-position of the α,β-unsaturated ester framework. Its Z-configuration at the double bond is critical for its stereochemical behavior and reactivity. This compound is synthetically valuable as an intermediate in heterocyclic chemistry, particularly in the formation of pyrroles, pyridines, and other nitrogen-containing scaffolds . Its synthesis typically involves condensation reactions between β-ketoesters and urea derivatives under acidic or catalytic conditions, analogous to methods described for related enamine esters .

Structure

3D Structure

Properties

CAS No. |

22243-66-9 |

|---|---|

Molecular Formula |

C7H12N2O3 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

ethyl (Z)-3-(carbamoylamino)but-2-enoate |

InChI |

InChI=1S/C7H12N2O3/c1-3-12-6(10)4-5(2)9-7(8)11/h4H,3H2,1-2H3,(H3,8,9,11)/b5-4- |

InChI Key |

RVXCSDJLRCXJCN-PLNGDYQASA-N |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\NC(=O)N |

Canonical SMILES |

CCOC(=O)C=C(C)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Classical Esterification and Carbamoylation

One traditional approach involves starting from ethyl 3-amino-4-oxopentanoate derivatives, which upon controlled reaction conditions, yield this compound. This method leverages:

- The formation of the α,β-unsaturated ester via elimination or condensation.

- Carbamoylation through reaction with isocyanates or carbamoyl chloride derivatives to introduce the carbamoylamino group.

This approach is referenced in classical organic synthesis collections (Organic Syntheses, Coll. Vol. 2, p. 422, 1943).

Azide Route via α-Azido Esters

A more modern and efficient pathway involves the synthesis of α-azido esters as intermediates, which are subsequently converted to the carbamoylamino derivatives:

Step 1: Nucleophilic displacement of α-halo esters (e.g., ethyl 3-bromo-4-oxopentanoate or ethyl 3-chloro-4-oxopentanoate) with sodium azide in acetone under reflux conditions yields ethyl 3-azido-4-oxopentanoate.

Step 2: The azido intermediate is then subjected to reduction or rearrangement reactions, often catalyzed by titanium(IV) chloride or other Lewis acids, to transform the azide into the carbamoylamino functionality, forming this compound with good stereoselectivity.

This methodology was elaborated by Patonay and colleagues, who demonstrated the synthesis and subsequent transformations of α-azido ketones and esters, including the preparation of related enamino esters and carbamoylamino derivatives with yields ranging from 55% to 84%.

Stereochemical Control and Z-Configuration

The Z-configuration of the double bond is critical for the compound's biological and chemical properties. Stereochemical control is achieved by:

- Utilizing selective condensation reactions where the geometry of the double bond is kinetically controlled.

- Employing mild reaction conditions to prevent isomerization to the E-isomer.

- Using catalysts such as titanium(IV) chloride to favor formation of single stereoisomers.

The stereochemical outcome is often confirmed by spectroscopic methods and sometimes by crystallographic analysis.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|---|

| Classical esterification + carbamoylation | Ethyl 3-amino-4-oxopentanoate derivatives | Isocyanates, carbamoyl chlorides | Moderate | Moderate | Older method, less stereoselective |

| Azide displacement + reduction | Ethyl 3-halo-4-oxopentanoate + NaN3 | TiCl4, Lewis acids | 55–84 | High (Z-isomer) | Modern, efficient, stereoselective |

| Direct condensation | α,β-unsaturated esters + amines | Lewis acids (TiCl4) | Good | High | Controlled Z-configuration formation |

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-(carbamoylamino)but-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (Z)-3-(carbamoylamino)but-2-enoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (Z)-3-(carbamoylamino)but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Carbamoylamino vs. Alkyl/Aryl Amino Groups

(a) Ethyl (Z)-3-(Benzylamino)but-2-enoate (5g)

- Structure: The benzylamino (-NH-Bn) group replaces the carbamoylamino moiety.

- Spectral Data :

- Reactivity: The benzylamino group enhances lipophilicity but reduces hydrogen-bonding capacity compared to carbamoylamino. This difference impacts solubility and biological activity.

(b) Ethyl (Z)-3-(Dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate

- Structure: Features a trifluoromethyl (-CF₃) group at the γ-position and a dimethylcarbamoylamino (-N(C₃H)₂-CONH₂) substituent.

- Molecular Data :

- Electronic Effects : The -CF₃ group introduces strong electron-withdrawing effects, altering reaction kinetics in cyclization or nucleophilic addition compared to the parent compound.

Ester Group Modifications: Ethyl vs. Methyl Esters

Methyl 2-Benzoylamino-3-arylaminobut-2-enoates (3)

- Structure: Methyl ester with a benzoylamino (-NH-CO-Ph) group.

- Synthesis : Prepared via refluxing β-ketoesters with aryl amines and a catalytic amount of p-toluenesulfonic acid (PTSA) in benzene .

- Applications : Used in annulation reactions to synthesize substituted pyrroles, highlighting the role of the ester group in directing regioselectivity.

Functional Group Additions: Cyanomethyl Substituents

(Z)-Ethyl 2-(Cyanomethyl)-3-(phenylamino)but-2-enoate (142d)

Comparative Data Table

Research Findings and Implications

- Steric and Electronic Effects: The carbamoylamino group in this compound provides both hydrogen-bond donor (NH) and acceptor (C=O) sites, enhancing its utility in supramolecular chemistry. In contrast, alkyl/aryl amino analogs prioritize steric bulk over polarity .

- Synthetic Flexibility : Trifluorinated derivatives (e.g., ) exhibit unique reactivity in fluorinated drug synthesis but require specialized handling due to the stability challenges of -CF₃ groups.

Biological Activity

Ethyl (Z)-3-(carbamoylamino)but-2-enoate, with the molecular formula CHNO, is an organic compound notable for its unique structural features and biological activities. This article delves into its biological properties, synthesis methods, and potential applications, supported by relevant data tables and research findings.

Structural Characteristics

This compound is classified as an enamine due to its double bond configuration at the second carbon. The Z (cis) configuration indicates that the substituents on the double bond are on the same side, which significantly influences its reactivity and biological interactions. The presence of both carbamoyl and amino functionalities allows for diverse applications in medicinal chemistry and materials science.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential use in developing new antimicrobial agents.

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes related to metabolic pathways. For instance, studies have identified structural similarities between this compound and known inhibitors of acetyl-CoA carboxylase (ACC) , a target for treating metabolic disorders such as obesity and type 2 diabetes .

Synthesis Methods

Several synthesis routes have been developed for this compound, utilizing various starting materials and reaction conditions. These methods often aim to optimize yield and purity while minimizing environmental impact.

| Synthesis Method | Description |

|---|---|

| Method A | Utilizes a condensation reaction between specific amines and but-2-enoic acid derivatives. |

| Method B | Employs microwave-assisted synthesis to enhance reaction rates and yields. |

| Method C | Involves solvent-free conditions to promote greener chemistry practices. |

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting the compound's potential as a lead structure for developing new antibiotics.

Study 2: Enzyme Interaction

In another investigation focusing on metabolic pathways, this compound was evaluated for its inhibitory effects on ACC. The findings revealed that modifications in the compound's structure could enhance its inhibitory potency, suggesting avenues for further research in drug development targeting metabolic syndromes .

Applications

This compound has potential applications in various fields:

- Pharmaceuticals : As a building block for synthesizing bioactive compounds.

- Agricultural Chemicals : Potential use as a pesticide or herbicide due to its biological activity.

- Material Science : Utilized in creating polymers with specific functional properties.

Q & A

Q. What are the recommended methods for synthesizing ethyl (Z)-3-(carbamoylamino)but-2-enoate in a laboratory setting?

Methodological Answer: Synthesis typically involves condensation reactions between ethyl acetoacetate derivatives and urea or carbamoylating agents under controlled conditions. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity and stabilize intermediates .

- Temperature control : Maintain 60–80°C to prevent side reactions like isomerization (E/Z interconversion) .

- Catalysis : Employ mild bases (e.g., triethylamine) to deprotonate intermediates without degrading the carbamoyl group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures >98% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Combine multiple analytical techniques:

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis/purification steps to minimize inhalation of vapors .

- Waste disposal : Collect organic waste in sealed containers labeled for incineration by licensed facilities .

- Storage : Keep at 2–8°C in airtight, moisture-resistant containers to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic/nucleophilic sites. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using AMBER or CHARMM force fields .

- Docking studies : Evaluate interactions with biological targets (e.g., enzymes) via AutoDock Vina, focusing on hydrogen bonds with the carbamoyl group .

Q. What strategies are effective for resolving contradictions between theoretical predictions and experimental data in studies involving this compound?

Methodological Answer:

- Error source analysis : Compare computational parameters (e.g., basis set size) with experimental conditions (e.g., solvent polarity). For example, discrepancies in reaction yields may arise from unaccounted solvation effects in simulations .

- Isotopic labeling : Use -urea in synthesis to track carbamoyl group behavior via -NMR, validating mechanistic hypotheses .

- Multivariate regression : Apply statistical models to correlate steric/electronic descriptors (e.g., Hammett constants) with reaction outcomes .

Q. What advanced spectroscopic techniques are recommended for analyzing the stereochemical configuration of this compound?

Methodological Answer:

- Vibrational circular dichroism (VCD) : Resolve enantiomeric excess by analyzing C=O and NH stretching modes (1700–1600 cm) .

- NOESY NMR : Detect spatial proximity between the carbamoyl NH and ethyl ester protons to confirm Z-configuration .

- Time-resolved IR spectroscopy : Monitor isomerization kinetics under thermal stress (e.g., 40–80°C) to assess stability .

Q. Table 1. Key Spectral Signatures for this compound

| Spectral Region | Peak Assignment | Interpretation |

|---|---|---|

| 3300–3200 cm (IR) | NH stretching (carbamoyl) | Confirms urea linkage |

| 8.5 ppm (-NMR) | NH protons | Indicates hydrogen bonding |

| 165–170 ppm (-NMR) | C=O (ester and carbamoyl) | Distinguishes ester vs. urea carbonyls |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.